(2-Methoxycyclobutyl)methanol
Description
(2-Methoxycyclobutyl)methanol (CAS: Not explicitly provided; structurally related compounds listed in and ) is a cyclobutane-derived alcohol featuring a methoxy (-OCH₃) substituent at the 2-position of the cyclobutane ring and a hydroxymethyl (-CH₂OH) group.
Properties
IUPAC Name |
(2-methoxycyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHDZOQQIUJIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxycyclobutyl)methanol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by methoxylation and reduction steps. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the cyclization and substitution reactions.
Industrial Production Methods: In an industrial setting, the production of (2-Methoxycyclobutyl)methanol may involve the use of continuous flow reactors to optimize the reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxycyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(2-Methoxycyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxycyclobutyl)methanol involves its interaction with molecular targets and pathways. The methoxy and methanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Cyclobutane Derivatives
Compounds with cyclobutane cores and methoxy/alcohol substituents are the closest structural analogs. Key examples from include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (2,2-Dimethoxycyclobutyl)methanol | 1638760-19-6 | 0.96 | Two methoxy groups at 2-position |
| (3,3-Dimethoxycyclobutyl)methanol | 175021-11-1 | 0.93 | Methoxy groups at 3-position |
| ((1S,2S)-3,3-Diethoxycyclobutyl)dimethanol | 132294-14-5 | 0.90 | Ethoxy groups and dual hydroxymethyl groups |
Key Findings :
- Polarity and Solubility: The number and position of methoxy groups significantly impact polarity. (2,2-Dimethoxycyclobutyl)methanol (similarity 0.96) is more polar than the target compound due to additional methoxy substitution, enhancing solubility in polar aprotic solvents like DMSO .
- Reactivity : Cyclobutane ring strain (≈110° bond angles) increases susceptibility to ring-opening reactions compared to larger cycloalkanes. The 2-methoxy group may sterically hinder nucleophilic attack at adjacent positions .
- Applications: Cyclobutane derivatives are explored in drug design for conformational restriction. For example, (3,3-Dimethoxycyclobutyl)methanol (CAS 175021-11-1) is used in synthesizing protease inhibitors .
Stereoisomers and Enantiomers
lists ((1S,2R)-2-Methoxycyclobutyl)methanol, a stereoisomer of the target compound.
- Stereochemical Impact : The (1S,2R) configuration may influence chiral recognition in biological systems. For instance, enantiomers often exhibit differences in pharmacokinetics (e.g., metabolism rates, receptor binding) .
- Synthetic Utility : Stereoselective synthesis of such compounds is critical for pharmaceutical applications, where enantiopurity is mandated.
Aromatic Analogs: 4-Methoxybenzyl Alcohol
4-Methoxybenzyl Alcohol (CAS 105-13-5) shares a methoxy-alcohol motif but replaces the cyclobutane with a benzene ring .
| Property | (2-Methoxycyclobutyl)methanol (Inferred) | 4-Methoxybenzyl Alcohol |
|---|---|---|
| Boiling Point | ~200–220°C (estimated) | 250°C |
| Polarity | Moderate (cyclobutane strain) | High (aromatic polarity) |
| Applications | Specialty synthesis, drug intermediates | Pharmaceuticals, fragrances |
Research Insights :
- Stability : The aromatic ring in 4-methoxybenzyl alcohol confers greater thermal stability, whereas the cyclobutane analog may degrade under harsh conditions due to ring strain.
- Toxicity : 4-Methoxybenzyl Alcohol has moderate toxicity (skin/eye irritation), while cyclobutane derivatives may exhibit lower acute toxicity but require further study .
Simple Ether-Alcohols: 2-Methoxyethanol
2-Methoxyethanol (CAS 109-86-4) is a linear ether-alcohol with industrial uses .
| Property | (2-Methoxycyclobutyl)methanol | 2-Methoxyethanol |
|---|---|---|
| Molecular Weight | ~130–140 g/mol (estimated) | 76.09 g/mol |
| Volatility | Low (cyclobutane bulk) | High (low molecular weight) |
| Toxicity | Not well-characterized | Reproductive toxin |
Functional Comparison :
- Industrial Use: 2-Methoxyethanol is a solvent in paints and coatings, whereas the cyclobutane analog’s bulkier structure limits volatility, making it suitable for non-volatile applications (e.g., polymer plasticizers) .
- Environmental Persistence: Linear ether-alcohols like 2-methoxyethanol are more environmentally mobile, while cyclobutane derivatives may persist due to reduced biodegradability .
Biological Activity
(2-Methoxycyclobutyl)methanol is a chemical compound characterized by its unique cyclobutane structure, which includes a methoxy group and a hydroxymethyl group. This specific configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular structure of (2-Methoxycyclobutyl)methanol is pivotal in determining its biological interactions. The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups enhance its reactivity, allowing it to participate in various biochemical processes.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| Functional Groups | Methoxy, Hydroxymethyl |
| Structural Features | Cyclobutane ring |
The biological activity of (2-Methoxycyclobutyl)methanol is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. Research indicates that it can act as a substrate for enzymatic reactions, potentially leading to the formation of reactive intermediates involved in various biological processes. The presence of functional groups facilitates hydrogen bonding and other interactions with biological macromolecules, influencing their activity.
Biological Activity Studies
Recent studies have focused on the interaction of (2-Methoxycyclobutyl)methanol with various biological targets:
- Enzyme Interactions : The compound has been shown to modulate the activity of certain enzymes, suggesting potential applications in drug development.
- Cellular Processes : Investigations into its effects on cellular signaling pathways indicate that it may influence cell proliferation and apoptosis.
- Pharmacological Effects : Preliminary studies suggest that (2-Methoxycyclobutyl)methanol may exhibit anti-inflammatory properties, although further research is needed to confirm these effects.
Case Study 1: Enzymatic Activity
A study conducted on the effects of (2-Methoxycyclobutyl)methanol on cytochrome P450 enzymes demonstrated that the compound could inhibit specific isoforms, leading to altered drug metabolism profiles. This finding highlights its potential role in pharmacokinetics and drug interactions.
Case Study 2: Anti-inflammatory Effects
In vitro experiments have shown that (2-Methoxycyclobutyl)methanol can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible therapeutic application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-Methoxycyclobutyl)methanol, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [cis-2-Methoxycyclobutyl]methanol | Isomeric form with different spatial arrangement | Different reactivity profiles |
| [trans-2-Hydroxycyclobutyl]methanol | Hydroxyl group instead of methoxy | Altered interaction with biological targets |
| [trans-2-Methoxycyclobutyl]ethanol | Ethyl group instead of hydroxymethyl | Variability in solubility and reactivity |
Research Findings Summary
The exploration of (2-Methoxycyclobutyl)methanol's biological activity reveals promising avenues for further research:
- Potential for Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics.
- Need for Comprehensive Studies : While initial findings are promising, more extensive studies are required to fully understand its mechanisms and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
